Cyanidin is a natural organic compound belonging to the anthocyanidin class of flavonoids. It is a water-soluble pigment found in various fruits and vegetables, contributing to their red, purple, or blue coloration [, , , , , , , , , , , , , ]. Cyanidin is typically found in glycosylated forms, such as cyanidin-3-glucoside, cyanidin-3-rutinoside, and others [, , , , , , , , , , , , , , ].
In scientific research, Cyanidin has garnered significant interest for its antioxidant properties and potential role in promoting human health [, , , , , , , ]. Studies have investigated its effects on various biological processes, including inflammation [, ], cell signaling [, , , ], and metabolism [, ].
Cyanidin is primarily sourced from various fruits and vegetables. It is a key component in the anthocyanin family, which includes several glycosides. The most common form of cyanidin found in nature is cyanidin-3-O-glucoside, which is prevalent in many plant species. The classification of cyanidin can be summarized as follows:
Cyanidin's color changes with pH levels; it appears red at pH levels below 3, violet at neutral pH (7-8), and blue at pH levels above 11 .
The biosynthesis of cyanidin occurs primarily through the shikimate pathway, which is responsible for producing aromatic amino acids. The synthesis process involves several key steps:
Recent advancements have also explored synthetic biology approaches to produce cyanidin in microbial systems, utilizing engineered strains of Escherichia coli that express specific genes involved in the anthocyanin biosynthetic pathway .
Cyanidin has a complex molecular structure characterized by its aromatic rings and hydroxyl groups:
The molecular structure can be depicted as follows:
This structure allows cyanidin to participate in various chemical reactions and contribute to its biological activities.
Cyanidin participates in several chemical reactions that are essential for its functionality:
These reactions are influenced by environmental factors such as pH and temperature.
Cyanidin exerts various biological effects primarily through its antioxidant properties. It has been shown to activate sirtuin 6 (SIRT6), an enzyme involved in regulating cellular metabolism and longevity . Additionally, cyanidin has been observed to inhibit pro-inflammatory pathways by suppressing the expression of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-kB) activation . This suggests potential applications in preventing chronic diseases such as cancer and cardiovascular disorders.
The physical and chemical properties of cyanidin contribute significantly to its functionality:
Cyanidin has diverse applications across various fields:
Research continues into optimizing the production methods for cyanidin derivatives to enhance their stability and bioactivity for these applications .
Cyanidin (chemical name: 3,3′,4′,5,7-pentahydroxyflavylium; molecular formula: C₁₅H₁₁O₆⁺; molecular weight: 287.24 g/mol) is an anthocyanidin, a subclass of flavonoids characterized by a 2-phenylbenzopyrylium (flavylium) ion backbone. Structurally, it consists of three aromatic rings (A, B, C) with hydroxyl groups at positions 3, 5, 7 (ring A), and 3′, 4′ (ring B) [1] [7]. As an aglycone, cyanidin serves as the core structure for numerous glycosylated anthocyanins, which are water-soluble vacuolar pigments. Within the flavonoid hierarchy, cyanidin belongs to the anthocyanidin group, distinguished by its positive charge on the oxygen heteroatom in the C-ring and its role in generating red-to-blue plant colors [5] [7]. It is one of six predominant anthocyanidins, accounting for approximately 50% of naturally occurring anthocyanins in plants [7].
The discovery of cyanidin is intertwined with the study of plant pigmentation. Initial observations of color changes in flowers and fruits with pH variations led to its isolation in the early 20th century. Historically, cyanidin-containing extracts were used as natural dyes, but its molecular identification emerged with advancements in chromatography and spectroscopy [5] [9]. A landmark discovery in 2019 revealed that liverworts (ancient land plants) produce auronidin pigments instead of anthocyanins, indicating cyanidin-based anthocyanins evolved later in vascular plants—sometime after the divergence of liverworts and seed plants approximately 470–550 million years ago [9]. This finding reshaped understanding of pigment evolution in terrestrial plant adaptation.
Cyanidin derivatives occur ubiquitously in higher plants, predominantly in fruits, vegetables, and cereals. The highest concentrations are found in berries, with black elderberry (Sambucus nigra) containing up to 794 mg/100 g fresh weight of cyanidin-3-glucoside, and black chokeberry (Aronia melanocarpa) yielding 19–38 mg/100 g [4] [10]. Other significant sources include red grapes, cherries, plums, red cabbage, and red onions. Cyanidin glycosides accumulate primarily in epidermal tissues, such as fruit skins and seed coats, acting as photoprotective agents and attractants for pollinators and seed dispersers [1] [3] [7].
Table 1: Cyanidin-3-Glucoside Content in Select Foods
Food Source | Average Concentration | Range (mg/100 g or ml) |
---|---|---|
Black Elderberry | 794.13 mg/100 g FW | 361–1266 mg/100 g FW |
Blackberry (raw) | 138.72 mg/100 g FW | 85–191 mg/100 g FW |
Black Chokeberry | 19.64 mg/100 g FW | 1.7–37.6 mg/100 g FW |
Red Raspberry (raw) | 14.89 mg/100 g FW | 0–30.5 mg/100 g FW |
Plum (fresh) | 8.63 mg/100 g FW | 0–64.1 mg/100 g FW |
Red Wine | 0.21 mg/100 ml | 0.009–0.90 mg/100 ml |
Blood Orange Juice | 1.41 mg/100 ml | 0.28–4.03 mg/100 ml |
Red Cabbage* | 0.62 mg/100 g FW* | 0.34–0.90 mg/100 g FW* |
Data compiled from Phenol-Explorer and scientific literature [4] [10]. *Red cabbage data represents total cyanidin derivatives.
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